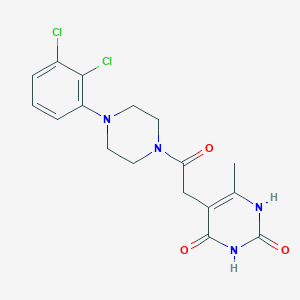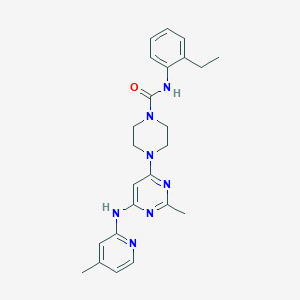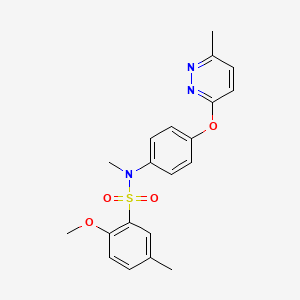![molecular formula C19H17N5O B2978249 6-[5-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415569-98-9](/img/structure/B2978249.png)
6-[5-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[5-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound that features a benzoxazole moiety, a pyrrolopyrrole core, and a pyridine ring
科学的研究の応用
6-[5-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
Target of Action
Similar compounds have been proposed as adenosine a2a receptor antagonists . These receptors play a crucial role in the central nervous system, influencing neurotransmission and neuroprotection.
Mode of Action
It’s known that similar compounds interact with their targets, such as the adenosine a2a receptor, to inhibit their activity . This interaction can result in changes in cellular signaling pathways, leading to various downstream effects.
Result of Action
Similar compounds have exhibited antimicrobial activity against strains of bacillus subtilis bacteria and candida albicans fungi . This suggests that the compound may have potential applications in the treatment of infections caused by these microorganisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The benzoxazole moiety can be synthesized using 2-aminophenol and aldehydes under reflux conditions with various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The pyrrolopyrrole core is formed through cyclization reactions involving appropriate precursors. The final step involves coupling the benzoxazole and pyrrolopyrrole intermediates with a pyridine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of catalysts and solvents would be critical to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
6-[5-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Oxides of benzoxazole.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives of the pyridine ring.
類似化合物との比較
Similar Compounds
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Pyrrolopyrrole derivatives: Studied for their electronic and optical properties.
Pyridine derivatives: Widely used in medicinal chemistry for their pharmacological activities.
Uniqueness
6-[5-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is unique due to the combination of these three moieties, which imparts a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
特性
IUPAC Name |
6-[5-(1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c20-7-13-5-6-18(21-8-13)23-9-14-11-24(12-15(14)10-23)19-22-16-3-1-2-4-17(16)25-19/h1-6,8,14-15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDUIUDMZHDULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2978167.png)
![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)



![1-methyl-7-phenyl-3,8-dipropyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2978174.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)
![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)
![11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2978182.png)

![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)

![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)
